
Bupropion
Overview
Description
Bupropion is an atypical antidepressant first approved in 1988 as an immediate-release (IR) formulation, with a sustained-release (SR) version introduced in 1996 . Its primary mechanism involves dual inhibition of dopamine (DA) and norepinephrine (NE) reuptake, distinguishing it from selective serotonin reuptake inhibitors (SSRIs) . This compound also acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly α3β2 and α4β2 subtypes, contributing to its efficacy in smoking cessation . Its active metabolite, hydroxythis compound, plays a critical role in long-term noradrenergic effects, while weak dopaminergic activity underlies its mild central nervous system activation .
This compound is metabolized primarily by CYP2B6 and carbonyl reductases (CR), with significant interindividual variability due to genetic polymorphisms .
Preparation Methods
Traditional Synthetic Pathways for Bupropion Hydrochloride
Bromination of m-Chloropropiophenone
The synthesis of this compound hydrochloride traditionally begins with the bromination of m-chloropropiophenone. In this step, bromine (Br₂) reacts with the ketone substrate in dichloromethane (DCM) or chloroform to yield m-chloro-α-bromopropiophenone. Early methods employed stoichiometric bromine under reflux conditions, though this approach raised safety concerns due to bromine’s toxicity and corrosivity. Patent disclosures indicate that bromination in halogenated solvents achieves 85–90% conversion but generates significant waste (138 kg per kg of product). The reaction mechanism proceeds via electrophilic aromatic substitution, with the bromine attacking the carbonyl-adjacent carbon to form the α-bromo intermediate.
Amination with tert-Butylamine
The brominated intermediate undergoes nucleophilic substitution with tert-butylamine in a polar aprotic solvent such as N-methylpyrrolidinone (NMP). Excess tert-butylamine (3–5 equivalents) ensures complete displacement of the bromide ion, forming the free base of this compound. Early procedures required prolonged reflux (4–6 hours at 95°C) and subsequent extraction with diethyl ether, which posed flammability risks. The amination step typically achieves 70–75% yield, with tert-butylammonium bromide as a byproduct.
Hydrochloride Salt Formation
The free base is converted to this compound hydrochloride by treatment with hydrogen chloride (HCl) gas or concentrated hydrochloric acid. Crystallization from ethyl acetate or ethanol yields the final product with ≥98% purity. However, traditional methods using 12 M HCl and diethyl ether for extraction introduced safety hazards and environmental liabilities due to solvent volatility and acid waste.
Advancements in Synthetic Methodologies
Solvent Substitution and Green Chemistry
Recent innovations prioritize replacing hazardous solvents with sustainable alternatives. Cyrene (dihydrolevoglucosenone), a biobased solvent derived from cellulose, has supplanted NMP in the amination step, reducing reprotoxic risks. Ethyl acetate replaces DCM in extraction phases, lowering carcinogenic potential and improving biodegradability. These substitutions reduce the overall process mass intensity (PMI) from 156 to 64 kg/kg and cut waste generation by 67%.
Catalytic and Process Optimizations
The substitution of bromine with N-bromosuccinimide (NBS) in the bromination step enhances selectivity and minimizes halogenated waste. NBS-mediated bromination in acetonitrile achieves 88% yield with 50% reduced bromine usage. Additionally, flow chemistry techniques have been explored to improve heat dissipation during exothermic steps, enabling safer scale-up.
Green Chemistry Approaches in this compound Synthesis
Waste Reduction Metrics
Green metrics quantify the environmental impact of synthetic routes. The traditional process exhibits an E-factor of 138, whereas the greener protocol reduces this to 46 through solvent recycling and byproduct minimization. Atom economy improvements from 64% to 78% further underscore the efficacy of modern methods.
Table 1: Comparison of Green Metrics for this compound Synthesis
Parameter | Traditional Method | Greener Method |
---|---|---|
E-factor (kg waste/kg product) | 138 | 46 |
Atom Economy (%) | 64 | 78 |
Process Mass Intensity | 156 | 64 |
Solvent Toxicity | High (NMP/DCM) | Low (Cyrene/EtOAc) |
Energy Efficiency
Microwave-assisted synthesis reduces reaction times from hours to minutes, particularly in the amination step. Energy consumption decreases by 40% compared to conventional heating.
Large-Scale Production and Industrial Adaptations
Challenges in Scaling
Granulation and direct compression techniques replace traditional wet granulation to enhance tablet stability. Excipients like hydroxypropyl methylcellulose (HPMC) and polyethylene oxide improve dissolution profiles while avoiding degradation.
Analytical Characterization and Quality Control
Spectroscopic Methods
¹H NMR (400 MHz, D₂O) of this compound hydrochloride reveals a singlet at δ 1.34 ppm for the tert-butyl group and aromatic protons at δ 7.4–7.6 ppm. IR spectroscopy confirms the carbonyl stretch at 1697 cm⁻¹ and C–Cl vibration at 750 cm⁻¹.
Purity Assessments
HPLC methods using C18 columns and UV detection at 254 nm achieve baseline separation of this compound from its degradation products. Specifications require ≤0.1% impurities per ICH guidelines.
Comparative Analysis of Synthesis Routes
The greener synthesis reduces capital expenditures by 30% through solvent recycling and lower waste disposal costs. However, NBS’s higher cost compared to bromine remains a barrier for some manufacturers.
Chemical Reactions Analysis
Types of Reactions: Bupropion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its major active metabolite, hydroxythis compound.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine are often employed.
Major Products:
Hydroxythis compound: Formed through oxidation.
Threohydrothis compound and Erythrohydrothis compound: Formed through reduction reactions.
Scientific Research Applications
Clinical Applications
- Major Depressive Disorder (MDD)
- Seasonal Affective Disorder (SAD)
- Smoking Cessation
- Attention Deficit Hyperactivity Disorder (ADHD)
- Weight Management
Off-Label Uses
This compound has several off-label applications supported by clinical evidence:
- Antidepressant-Induced Sexual Dysfunction : this compound has been shown to alleviate sexual dysfunction caused by other antidepressants .
- Neuropathic Pain : Preliminary studies suggest that this compound may provide relief for patients suffering from neuropathic pain .
- Substance Use Disorders : There is evidence supporting its use in reducing cravings associated with cocaine and methamphetamine use, although results are mixed .
Case Studies and Research Findings
Safety and Side Effects
This compound is generally well tolerated; however, it may induce seizures in susceptible individuals, particularly at higher doses. The risk of seizures can be mitigated by adhering to recommended dosing guidelines and avoiding contraindicated conditions such as eating disorders .
Mechanism of Action
Bupropion exerts its pharmacological effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This prolongs their action within the neuronal synapse and enhances neurotransmission. This compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), preventing the reuptake of these neurotransmitters . Additionally, this compound acts as an antagonist at several nicotinic acetylcholine receptors, contributing to its efficacy in smoking cessation .
Comparison with Similar Compounds
Selective Serotonin Reuptake Inhibitors (SSRIs)
Fluoxetine
- Mechanism : Fluoxetine selectively inhibits serotonin (5-HT) reuptake, while bupropion targets DA/NE .
- Side Effects : this compound lacks fluoxetine’s sexual dysfunction and weight gain risks. Fluoxetine’s long half-life increases drug interaction risks via CYP2D6 inhibition .
Sertraline
- Sexual Function : In a placebo-controlled trial, this compound SR users reported significantly fewer sexual side effects (15%) compared to sertraline (43%) .
- Efficacy: Both drugs showed similar remission rates in major depressive disorder (MDD), but this compound’s noradrenergic effects may benefit patients with fatigue or hypersomnia .
Parameter | This compound SR | Sertraline |
---|---|---|
Sexual Dysfunction | 15% | 43% |
HAM-D Response Rate | 58% | 55% |
Weight Change | Neutral | +1.5 kg |
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Venlafaxine
- Mechanism : Venlafaxine inhibits 5-HT/NE reuptake, whereas this compound lacks serotonergic activity.
- Side Effects : Venlafaxine increases blood pressure and nausea risk, while this compound is better tolerated in patients with orthostatic hypotension .
Tricyclic Antidepressants (TCAs)
Amitriptyline
- Efficacy: Both drugs reduced immobility in rodent forced-swim tests, but this compound’s DA selectivity contrasts with amitriptyline’s broad monoaminergic effects .
- Safety : this compound has lower anticholinergic and cardiotoxic risks .
Smoking Cessation Agents
Nicotine Replacement Therapy (NRT)
- Efficacy : this compound (300 mg/day) showed modest cessation rates (19–23%) similar to NRT but prevented weight gain (Δ = −1.2 kg vs. +2.4 kg with NRT) .
- Mechanism : this compound’s nAChR antagonism reduces cravings, while NRT provides nicotine replacement .
Varenicline
- Efficacy : Varenicline (OR = 3.1) outperforms this compound (OR = 2.0) in cessation rates but has higher nausea risk .
Stimulants
Methylphenidate
- Mechanism: Both inhibit DA reuptake, but methylphenidate is 5-fold more potent.
- Methamphetamine Antagonism : this compound weakly blocks methamphetamine-induced DA release (IC₅₀ = 1.2 μM) compared to methylphenidate (IC₅₀ = 0.3 μM) .
Compound | DA Uptake Inhibition (IC₅₀) | Abuse Liability |
---|---|---|
This compound | 1.2 μM | Low |
Methylphenidate | 0.3 μM | Moderate |
MDPV | 0.02 μM | High |
Biological Activity
Bupropion, a unique antidepressant, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike many other antidepressants, it does not significantly affect serotonin levels. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound's pharmacological effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine and dopamine. Research indicates that this compound and its active metabolites—hydroxythis compound, threo-hydrothis compound, and erythrohydrothis compound—demonstrate varying affinities for neurotransmitter transporters:
- Dopamine Transporter (DAT) : this compound shows a higher affinity for DAT compared to norepinephrine transporter (NET), suggesting a stronger influence on dopaminergic activity.
- Norepinephrine Transporter (NET) : Hydroxythis compound has similar affinity to this compound for NET but exhibits approximately 50% of its antidepressant activity despite higher concentrations in the brain .
Table 1: Affinity of this compound and Metabolites for Neurotransmitter Transporters
Compound | DAT Affinity | NET Affinity |
---|---|---|
This compound | High | Moderate |
Hydroxythis compound | Moderate | High |
Threo-hydrothis compound | Low | Low |
Erythro-hydrothis compound | Low | Low |
Pharmacokinetics
This compound is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The pharmacokinetic profile indicates:
- Bioavailability : Approximately 5% due to extensive first-pass metabolism.
- Half-life : Ranges from 21 to 30 hours, allowing for once or twice daily dosing.
- Metabolite Concentrations : Hydroxythis compound reaches concentrations approximately tenfold higher than this compound itself, contributing significantly to its therapeutic effects .
Clinical Efficacy
Numerous studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD) and assisting with smoking cessation. A systematic review highlighted that this compound was effective in reducing depression scores across 24 out of 27 trials, showing comparable efficacy to other antidepressants .
Table 2: Summary of Clinical Trials on this compound Efficacy
Case Studies
A notable case study involved a patient with panic disorder treated with this compound over 72 weeks. Initial doses started at 150 mg daily, leading to significant improvements in panic symptoms and overall life satisfaction. However, after increasing the dosage to 300 mg daily, the patient experienced new panic attacks but ultimately reported enhanced psychosocial functioning after adjusting back to the lower dose .
Q & A
Basic Research Questions
Q. What are the primary neuropharmacological mechanisms underlying Bupropion's antidepressant effects?
this compound's therapeutic effects are attributed to dual inhibition of norepinephrine (NE) and dopamine (DA) reuptake, distinct from serotonergic antidepressants. Preclinical studies using forced-swim tests in rodents and receptor-binding assays confirm its selectivity for NE/DA transporters without direct serotonergic activity. Methodologically, radioligand displacement assays and microdialysis in animal models are key for validating these mechanisms .
Q. How does this compound's efficacy compare to SSRIs in treating depression, and what methodological considerations are critical in such comparisons?
Meta-analyses reveal this compound's non-inferiority to SSRIs, particularly in reducing sexual dysfunction and weight gain risks. However, trials often lack placebo arms, complicating interpretation. Robust designs should include double-blind protocols, standardized depression scales (e.g., HAM-D), and stratification by comorbidities (e.g., smoking). Cross-tapering periods are essential to avoid withdrawal confounders .
Q. What methodological approaches are used to assess this compound's impact on cognitive function in depressed patients?
Cognitive outcomes (e.g., memory, attention) are evaluated using neuropsychological batteries (e.g., Digit Symbol Substitution Test) and fMRI to measure prefrontal activation. Placebo-controlled trials with pre-post withdrawal paradigms (e.g., overnight smoking abstinence) isolate this compound's effects from nicotine withdrawal .
Advanced Research Questions
Q. How do this compound and its metabolites differentially modulate neurotransmitter systems, and what experimental strategies are employed to isolate their contributions?
Metabolites like hydroxythis compound and BW 306 exhibit distinct pharmacological profiles. In vitro assays (e.g., Xenopus oocyte voltage-clamp for 5-HT3 receptor inhibition) and CYP2B6 inhibition studies clarify metabolite-specific effects. Isotopic labeling and LC-MS/MS quantify metabolite plasma concentrations, while knockout rodent models dissect receptor subtype contributions .
Q. What are the implications of this compound's stereoselective metabolism for pharmacokinetic and pharmacodynamic studies?
Enantiomers (R/S-bupropion) show differential CYP2B6-mediated clearance and receptor binding. Chiral HPLC-MS/MS methods are critical for resolving enantiomer pharmacokinetics. Pre-incubation protocols in heterologous expression systems (e.g., HEK293 cells) assess stereoselective receptor inhibition .
Q. How can researchers address conflicting findings regarding this compound's receptor inhibition profiles across in vitro and in vivo models?
Discrepancies in 5-HT3 and nicotinic acetylcholine receptor (nAChR) inhibition arise from model-specific factors (e.g., Xenopus oocyte vs. mammalian neurons). Voltage-clamp electrophysiology with controlled pre-incubation times and molecular docking simulations reconcile these differences by accounting for voltage dependence and enantiomer selectivity .
Q. What experimental designs are recommended for evaluating this compound's efficacy in comorbid substance use disorders and depression?
Adaptive trials (e.g., SMART designs) with sequential randomization (e.g., this compound + CBT vs. placebo) are optimal. Urine metabolite monitoring (e.g., MA metabolites) and ecological momentary assessment (EMA) capture real-time craving/depression interplay. Pharmacogenomic stratification (CYP2B6*6 allele) enhances precision .
Q. How do CYP2B6 genetic polymorphisms influence this compound pharmacokinetics, and how should this be incorporated into clinical trial design?
CYP2B6*4 and *6 alleles alter hydroxythis compound AUC by 1.5–2-fold. Population pharmacokinetic modeling and genotyping (via TaqMan assays) are mandatory for dose optimization. Stratified randomization by genotype reduces variability in exposure-response analyses .
Methodological Notes
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022706 | |
Record name | Bupropion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 52 °C at 0.005 mm Hg | |
Record name | Bupropion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |
Record name | Bupropion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupropion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow oil | |
CAS No. |
34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |
Record name | (±)-Bupropion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (-)-Bupropion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Bupropion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupropion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupropion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bupropion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233-234 °C | |
Record name | Bupropion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01156 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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